![molecular formula C7H15FN2O4S B6611076 tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate CAS No. 2866353-18-4](/img/structure/B6611076.png)
tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Hydrolysis: Amine and carbon dioxide.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to protect amine groups in drug molecules during synthesis .
Industry: In the chemical industry, this compound is used in the production of various intermediates and fine chemicals. Its stability and ease of handling make it suitable for large-scale production .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound .
Comparación Con Compuestos Similares
- tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate
- tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- tert-butyl N-[2-(fluorosulfonyl)ethyl]-N-methylcarbamate
Uniqueness: tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate is unique due to its specific combination of a fluorosulfonyl group and a tert-butyl carbamate. This combination provides both reactivity and stability, making it suitable for various applications in organic synthesis, pharmaceuticals, and industrial chemistry.
Propiedades
IUPAC Name |
tert-butyl N-[2-(fluorosulfonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O4S/c1-7(2,3)14-6(11)9-4-5-10-15(8,12)13/h10H,4-5H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAVQNBYOLUMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
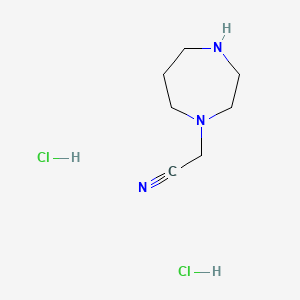
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate](/img/structure/B6611017.png)
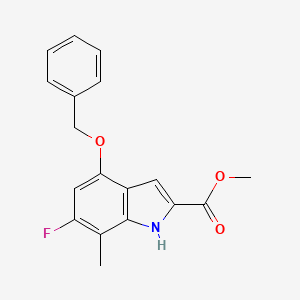
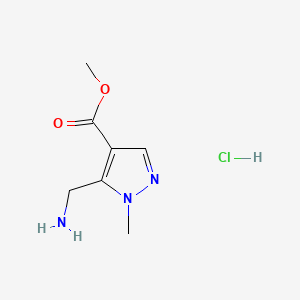
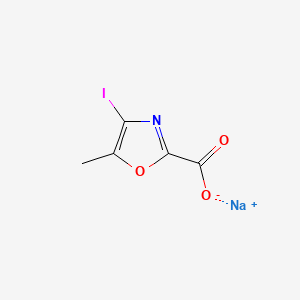
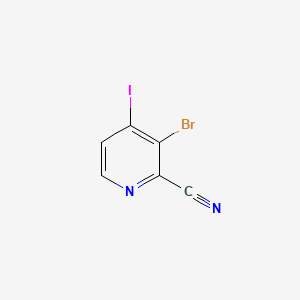
![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)
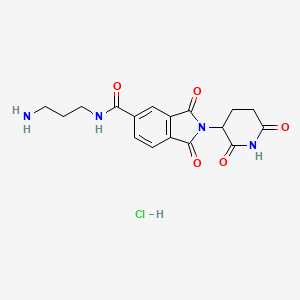
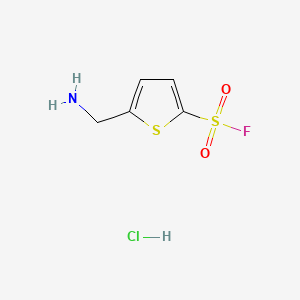

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)
